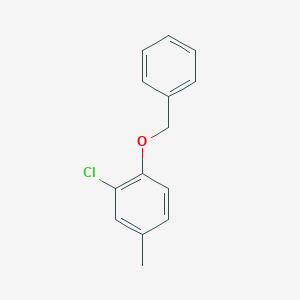

1-(Benzyloxy)-2-chloro-4-methylbenzene

Description

Properties

IUPAC Name |

2-chloro-4-methyl-1-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO/c1-11-7-8-14(13(15)9-11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFYSEZGEAPLWKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC2=CC=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Literature review of 1-(Benzyloxy)-2-chloro-4-methylbenzene derivatives

Technical Guide: 1-(Benzyloxy)-2-chloro-4-methylbenzene Derivatives

Executive Summary

This compound (CAS: 2413898-09-4) represents a specialized, high-value intermediate in the synthesis of complex pharmaceutical and agrochemical agents. As a protected derivative of 2-chloro-4-methylphenol , this scaffold offers a unique combination of steric control (via the ortho-chloro substituent) and versatile functionalization potential (via the para-methyl group).

This guide provides a comprehensive technical analysis of the molecule's synthesis, reactivity profile, and application in divergent synthetic pathways.[1] By leveraging the stability of the benzyl ether protecting group, researchers can exploit the methyl "handle" for radical halogenation or oxidation, enabling the construction of sophisticated bioactive frameworks such as kinase inhibitors and antimicrobial agents.

Chemical Identity & Structural Analysis

The core scaffold is defined by a benzene ring trisubstituted with a benzyloxy group, a chlorine atom, and a methyl group. The strategic placement of the chlorine atom at the ortho position relative to the ether linkage introduces significant steric bulk, influencing the conformation of downstream derivatives and modulating metabolic stability.

| Property | Data |

| IUPAC Name | This compound |

| Common Name | Benzyl 2-chloro-4-methylphenyl ether |

| CAS Number | 2413898-09-4 |

| Molecular Formula | C₁₄H₁₃ClO |

| Molecular Weight | 232.71 g/mol |

| Core Scaffold | 2-Chloro-4-methylphenol (CAS: 6640-27-3) |

| Key Functionalities | Benzyl Ether (Protecting Group), Aryl Chloride (Steric/Electronic Modulator), Methyl Group (Benzylic Functionalization Handle) |

Synthetic Pathways: Construction of the Core

The primary route to this compound is the Williamson Ether Synthesis . This protocol ensures high yield and purity by utilizing phase-transfer catalysis or polar aprotic solvents to facilitate the nucleophilic attack of the phenoxide ion on benzyl chloride.

Protocol 1: O-Benzylation of 2-Chloro-4-methylphenol

Objective: Selective protection of the phenolic hydroxyl group.

Reagents:

-

Substrate: 2-Chloro-4-methylphenol (1.0 equiv)

-

Electrophile: Benzyl chloride (1.1 equiv)

-

Base: Potassium carbonate (

, 2.0 equiv) -

Solvent: DMF or Acetone (0.5 M concentration)

-

Catalyst (Optional): Potassium iodide (KI, 0.1 equiv) to generate the more reactive benzyl iodide in situ.

Step-by-Step Methodology:

-

Activation: Charge a round-bottom flask with 2-chloro-4-methylphenol and anhydrous DMF. Add

and stir at room temperature for 30 minutes to generate the phenoxide anion. The solution may turn yellow/orange. -

Addition: Dropwise add benzyl chloride (and KI if used) to the reaction mixture.

-

Reaction: Heat the mixture to 60–80°C. Monitor via TLC (Hexane:EtOAc 9:1) for the disappearance of the starting phenol (

) and appearance of the product ( -

Workup: Cool to room temperature. Pour the mixture into ice-cold water (5x reaction volume). The product will precipitate as a solid or oil.

-

Isolation: Extract with ethyl acetate (3x). Wash the combined organic layers with water (2x) and brine (1x) to remove DMF. Dry over

, filter, and concentrate in vacuo. -

Purification: Recrystallize from ethanol or purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Critical Control Point: The ortho-chloro group provides steric hindrance. Ensure adequate heating and time for the

Divergent Functionalization & Reactivity[2][3]

Once synthesized, the this compound scaffold serves as a branching point for library generation. The stability of the benzyl ether allows for harsh conditions to be applied to the methyl group without affecting the phenolic oxygen.

Pathway A: Benzylic Bromination (Wohl-Ziegler Reaction)

The most valuable transformation is the radical bromination of the methyl group to form 4-(benzyloxy)-3-chlorobenzyl bromide . This intermediate is a potent electrophile for coupling with amines, thiols, and alcohols.

-

Reagents: N-Bromosuccinimide (NBS), AIBN (catalytic),

or Benzotrifluoride (green alternative). -

Mechanism: Radical chain reaction initiated by AIBN, selectively targeting the benzylic position stabilized by the aromatic ring.

Pathway B: Benzylic Oxidation

The methyl group can be oxidized to the aldehyde (4-(benzyloxy)-3-chlorobenzaldehyde ) or carboxylic acid using

Pathway C: Cross-Coupling (Suzuki-Miyaura)

While aryl chlorides are less reactive than bromides, the chlorine atom can participate in Palladium-catalyzed cross-coupling reactions (using bulky phosphine ligands like XPhos or SPhos) to install biaryl systems, though this is typically done before benzylic functionalization to avoid chemoselectivity issues.

Visualization: Synthetic Logic & SAR

The following diagram illustrates the synthesis and divergent functionalization pathways, highlighting the strategic utility of the scaffold.

Figure 1: Divergent synthetic pathways starting from 2-chloro-4-methylphenol. The core scaffold enables access to both alkylated and oxidized derivatives.

Applications in Medicinal Chemistry

The "2-chloro-4-methyl" motif is a privileged substructure in drug discovery. The chlorine atom provides:

-

Metabolic Blocking: It prevents metabolic oxidation at the ortho position.

-

Conformational Lock: It forces the benzyloxy group out of planarity, potentially enhancing binding selectivity in protein pockets.

Case Study: Antimycobacterial Agents Research into quinoline derivatives has utilized similar benzyloxy-benzyl scaffolds. By converting the methyl group to a bromide (Pathway A) and coupling it with 4-aminoquinolines, researchers can synthesize N-(4-(benzyloxy)-3-chlorobenzyl)quinolin-4-amines . These compounds have shown efficacy against Mycobacterium tuberculosis by targeting the ATP synthase pathway. The chlorine substituent is critical for lipophilicity (LogP modulation) and binding affinity.

Table 1: Comparative Reactivity of the Scaffold

| Reaction Type | Target Site | Reagents | Outcome | Utility |

| Radical Substitution | Methyl ( | NBS, AIBN, | Benzyl Bromide | Linker installation for fragment-based drug design. |

| Oxidation | Methyl ( | Aldehyde/Acid | Precursor for heterocycle formation. | |

| Deprotection | Benzyl Ether ( | Phenol | Regeneration of OH for H-bond donor capability. | |

| Cross-Coupling | Aryl Chloride ( | Biaryl | Expansion of the aromatic core (requires optimized catalysts). |

References

-

Synthesis of Benzyl Ethers (Williamson Synthesis)

-

Reactivity of 2-Chloro-4-methylphenol

-

Antimycobacterial Applications of Benzyloxy-benzyl Derivatives

- Source: "Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines." Molecules, 2022.

- Context: Demonstrates the utility of the benzyloxy-benzyl motif in drug design (analogous chemistry).

-

URL:

-

Radical Bromination Protocols

- Source: "N-Bromosuccinimide." Organic Syntheses.

- Context: Standard procedure for benzylic bromin

-

URL:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. academic.oup.com [academic.oup.com]

- 4. 2-Chloro-4-(hydroxymethyl)phenol | 105960-29-0 | Benchchem [benchchem.com]

- 5. 6640-27-3 | 2-Chloro-4-methylphenol | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 7. researchgate.net [researchgate.net]

- 8. scribd.com [scribd.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. Unveiling the chemistry of polynuclear copper complexes: current synthetic strategies, properties and emerging applications - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06568B [pubs.rsc.org]

Electronic properties of chloro-methyl-substituted benzyl ethers

Executive Summary

Benzyl ethers are ubiquitous pharmacophores and protecting groups in organic synthesis. However, their utility is not static; it is tunable. This guide analyzes the chloro-methyl-substituted benzyl ether subclass, where the interplay between the electron-withdrawing chlorine (

This document provides a rigorous examination of how these substituents modulate ether stability, metabolic susceptibility, and spectroscopic signatures. It serves as a blueprint for rational design in drug development, moving beyond trial-and-error to predictive electronic tuning.

Electronic Structure & Hammett Analysis

The reactivity of benzyl ethers is governed by the electron density at the benzylic carbon. We quantify this using Hammett Linear Free Energy Relationships (LFER). The specific placement of chloro (Cl) and methyl (Me) groups allows for precise modulation of the ether's lability, particularly towards oxidative cleavage and acid-catalyzed hydrolysis.

Substituent Effects and Hammett Constants ( )[1]

The electronic environment is defined by the sum of the Hammett constants (

-

Chlorine (Cl): Inductively withdrawing (-I), weakly resonance donating (+R). Net effect is electron-withdrawing (deactivating).

-

Methyl (Me): Inductively donating (+I). Net effect is electron-donating (activating).

Table 1: Hammett Substituent Constants for Chloro and Methyl Groups

| Substituent | Position | Electronic Effect | Impact on Benzylic Cation Stability | |

| -H | - | 0.00 | Reference | Standard |

| -CH₃ | para | -0.17 | Donating | Stabilizes (Increases lability to acid) |

| -CH₃ | meta | -0.07 | Weakly Donating | Weak Stabilization |

| -Cl | para | +0.23 | Withdrawing | Destabilizes (Increases stability to acid) |

| -Cl | meta | +0.37 | Strong Withdrawing | Strong Destabilization |

Technical Insight: In a "push-pull" system (e.g., 3-chloro-4-methylbenzyl ether), the net electronic effect is approximately additive. The 4-methyl group stabilizes the benzylic position (promoting oxidative clearance or acid hydrolysis), while the 3-chloro group counteracts this, fine-tuning the stability profile.

Visualization of Electronic Effects

The following diagram illustrates the electronic flux and its influence on the benzylic center.

Figure 1: Vector analysis of electronic push-pull effects on the benzylic center. Chloro-substituents decrease electron density, enhancing stability against oxidants.

Spectroscopic Signatures

Accurate characterization relies on recognizing the specific shifts induced by the chloro and methyl groups.

Table 2: Predicted NMR Shifts for Chloro-Methyl Benzyl Ethers (in CDCl₃)

| Proton Environment | Structure Fragment | Chemical Shift ( | Multiplicity | Notes |

| Methyl | Ar-CH₃ | 2.30 - 2.45 | Singlet | Deshielded slightly by ortho-Cl |

| Benzylic | Ar-CH₂ -O- | 4.45 - 4.60 | Singlet | ~0.1 ppm downfield shift if Cl is ortho |

| Ether Methyl | -O-CH₃ | 3.35 - 3.45 | Singlet | Standard methoxy range |

| Aromatic | Ar-H | 7.10 - 7.40 | Multiplet | Cl causes downfield shift; Me causes upfield shift |

Diagnostic Check: If the benzylic methylene signal appears as a doublet of doublets (AB system) rather than a singlet, this indicates a chiral center nearby or restricted rotation due to high steric bulk (e.g., ortho-chloro substitution).

Synthetic Methodologies

We present two distinct protocols: one for the general synthesis of the ether and one for the specialized reagent Benzyl Chloromethyl Ether (BOM-Cl) , often confused with ring-substituted analogs.

Protocol A: Williamson Ether Synthesis (General)

For synthesizing ring-substituted benzyl ethers (e.g., 4-chloro-3-methylbenzyl methyl ether).

Objective: Alkylation of an alcohol using a substituted benzyl halide.

-

Reagent Prep:

-

Substrate: 4-chloro-3-methylbenzyl bromide (1.0 equiv).

-

Nucleophile: Methanol (or target alcohol) (1.2 equiv).

-

Base: Sodium Hydride (NaH, 60% in oil) (1.5 equiv).

-

Solvent: Anhydrous THF or DMF (0.2 M).

-

-

Step-by-Step:

-

Activation: Cool the alcohol/THF solution to 0°C. Add NaH portion-wise. Caution: H₂ gas evolution. Stir for 30 min until evolution ceases (Formation of alkoxide).

-

Alkylation: Add the benzyl bromide dropwise at 0°C.

-

Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours.

-

Self-Validating Checkpoint: Perform TLC (Hexane/EtOAc 4:1). The benzyl bromide spot (high R_f, UV active) must disappear. If starting material persists after 4h, add 0.1 equiv TBAI (tetrabutylammonium iodide) as a phase transfer catalyst.

-

Quench: Carefully add saturated NH₄Cl solution at 0°C.

-

Workup: Extract with Et₂O, wash with brine, dry over MgSO₄.

-

Protocol B: Synthesis of Benzyl Chloromethyl Ether (BOM-Cl)

For generating the "BOM" protecting group reagent.

Reaction:

-

Setup: Dry 3-neck flask, gas inlet tube, -10°C bath.

-

Procedure:

-

Combine benzyl alcohol (1.0 equiv) and paraformaldehyde (1.0 equiv) in dichloromethane (DCM).

-

Bubble anhydrous HCl gas through the mixture at -10°C until saturation (approx. 30-60 mins).

-

Observation: The paraformaldehyde suspension will clear as the reaction proceeds.

-

Separation: The mixture separates into two phases.[1] Isolate the organic layer.

-

Purification: Dry over CaCl₂ (creates a self-indicating drying system; clumping indicates water removal). Concentrate in vacuo.

-

Storage: Store over activated molecular sieves at -20°C. Note: BOM-Cl is a carcinogen and lachrymator.

-

Reactivity & Stability Profile

The chloro-methyl substitution pattern is not merely structural; it is a functional switch for reactivity.

The "Armed-Disarmed" Principle

In carbohydrate chemistry and complex synthesis, the electronic nature of the benzyl ether dictates the reactivity of the anomeric center.

-

"Armed" (Electron Rich): p-Methoxybenzyl (PMB) or p-Methylbenzyl. The electron donation stabilizes the oxocarbenium ion intermediate, accelerating glycosylation.

-

"Disarmed" (Electron Poor): p-Chlorobenzyl or p-Cyanobenzyl.[2] The electron withdrawal destabilizes the intermediate, slowing reaction rates.

Application: By using a p-chlorobenzyl ether on one sugar and a p-methylbenzyl ether on another, you can selectively activate one donor in the presence of the other without changing the reaction conditions.

Metabolic Stability (SAR)

In drug discovery, unsubstituted benzyl ethers are often metabolic "soft spots," liable to rapid oxidation by Cytochrome P450 (CYP) enzymes.

-

Mechanism: CYP450 abstracts a hydrogen from the benzylic carbon (

) to form a hemiacetal, which collapses to benzaldehyde and the alcohol. -

Stabilization Strategy:

-

Block Metabolism: Add a para-chloro group. This removes electron density from the benzylic position, making H-abstraction energetically more difficult (higher bond dissociation energy).

-

Steric Shielding: An ortho-methyl group adds steric bulk, preventing the heme iron of CYP450 from approaching the benzylic hydrogens.

-

Case Study: S1P1 Receptor Agonists

A relevant application of this chemistry is found in the development of Sphingosine-1-phosphate (S1P1) receptor agonists.

Challenge: Early lead compounds containing simple benzyl ethers showed poor oral bioavailability due to rapid first-pass metabolism. Solution: Introduction of a chloro-methyl substitution pattern.[3][4][5]

-

Modification: 3-chloro-4-methylbenzyl ether.

-

Result: The 3-Cl group improved lipophilicity (LogP) and metabolic stability, while the 4-Me group maintained the necessary hydrophobic contact within the receptor pocket.

Figure 2: Structure-Activity Relationship (SAR) optimization workflow for S1P1 agonists using chloro-methyl benzyl ethers.

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Connor, D. S., et al. (1972). Benzyl chloromethyl ether.[6][7] Organic Syntheses, 52, 16. Link

-

Heuckendorff, M., et al. (2016). Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity.[2] The Journal of Organic Chemistry, 81(12), 4988–5006. Link[2]

-

Nishi, T., et al. (2014).[8] Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P1 agonists. Bioorganic & Medicinal Chemistry, 22(14), 3732-3742. Link

-

BenchChem. (2025).[9] A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Remote Electronic Effects by Ether Protecting Groups Fine-Tune Glycosyl Donor Reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. prepchem.com [prepchem.com]

- 6. A new synthesis of chloromethyl benzyl ethers [pascal-francis.inist.fr]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis and SAR studies of benzyl ether derivatives as potent orally active S1P₁ agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Williamson ether synthesis protocol for 2-chloro-4-methylphenol

Technical Application Note: Optimized Williamson Ether Synthesis of 2-Chloro-4-Methylphenol

Abstract & Scope

This application note details the optimized protocol for the O-alkylation of 2-chloro-4-methylphenol (2-chloro-p-cresol) via Williamson Ether Synthesis. Unlike simple phenols, the presence of the electron-withdrawing chlorine atom at the ortho position and the electron-donating methyl group at the para position creates a unique electronic and steric environment. This guide addresses the specific challenges of this substrate—namely, balancing nucleophilicity against steric hindrance—and provides a high-yield, reproducible methodology for researchers in medicinal chemistry and agrochemical synthesis.

Chemical Context & Mechanistic Insight

Substrate Analysis

-

Acidity (

Modulation): The -

Nucleophilicity vs. Sterics: While the phenoxide is easily formed, the ortho-chloro substituent introduces steric bulk near the oxygen center. Consequently, the reaction rate is highly sensitive to the steric profile of the electrophile (alkyl halide).

-

Regioselectivity: Under the basic conditions described below, O-alkylation is kinetically favored over C-alkylation. The use of polar aprotic solvents further directs selectivity toward the oxygen atom by solvating the cation (

or

Reaction Mechanism

The reaction proceeds via a classic

-

Deprotonation: The base removes the phenolic proton to generate the phenoxide anion.

-

Nucleophilic Attack: The phenoxide attacks the electrophilic carbon of the alkyl halide, displacing the halide leaving group.

Figure 1: Mechanistic pathway for the O-alkylation of 2-chloro-4-methylphenol.

Critical Parameters & Optimization

The following matrix summarizes the impact of variable changes on this specific substrate.

| Parameter | Recommended | Rationale |

| Solvent | Acetonitrile (MeCN) or DMF | MeCN is preferred for ease of workup (lower boiling point). DMF is required for sterically hindered electrophiles to enhance reaction rate via polarity. |

| Base | Potassium Carbonate ( | The |

| Catalyst | Potassium Iodide (KI) (Optional) | Addition of 10 mol% KI generates a more reactive alkyl iodide in situ (Finkelstein reaction) if using alkyl chlorides or bromides. |

| Stoichiometry | 1.0 : 1.5 : 1.2 | (Phenol : Base : Electrophile).[2] Excess base ensures complete deprotonation; slight excess electrophile drives the reaction to completion. |

Experimental Protocol

Protocol A: Standard Synthesis (Acetonitrile Reflux)

Best for primary alkyl halides (e.g., Methyl Iodide, Benzyl Bromide, Allyl Bromide).

Reagents:

-

2-Chloro-4-methylphenol (1.0 eq)

-

Alkyl Halide (1.2 eq)

-

Potassium Carbonate (

), anhydrous (1.5 eq) -

Acetonitrile (Reagent Grade)

-

Optional: Potassium Iodide (0.1 eq)

Step-by-Step Methodology:

-

Preparation:

-

Oven-dry a round-bottom flask (RBF) and a magnetic stir bar.

-

Weigh 2-chloro-4-methylphenol (e.g., 1.42 g, 10 mmol) and transfer to the RBF.

-

Add Acetonitrile (30 mL, ~0.3 M concentration).

-

-

Deprotonation:

-

Add anhydrous

(2.07 g, 15 mmol) to the solution. -

Critical Step: Stir at room temperature for 15–30 minutes. The solution may change color (often yellowing) as the phenoxide forms.

-

-

Alkylation:

-

Reaction:

-

Heat the mixture to reflux (

) with vigorous stirring. -

Monitor via TLC (Hexane:Ethyl Acetate 8:2) or HPLC.

-

Typical Duration: 2–6 hours.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Filter off the solid inorganic salts (

, KX) using a sintered glass funnel or Celite pad. Wash the pad with ethyl acetate. -

Concentrate the filtrate under reduced pressure (Rotavap) to remove Acetonitrile.

-

Redissolve the residue in Ethyl Acetate (50 mL) and wash with:

-

1M NaOH (2 x 20 mL) – Removes unreacted phenol.

-

Brine (1 x 20 mL) – Dries the organic layer.

-

-

Dry over anhydrous

, filter, and concentrate.

-

Protocol B: Phase-Transfer Catalysis (Green Chemistry)

Best for scale-up or when using water-immiscible electrophiles.

Reagents:

-

2-Chloro-4-methylphenol (1.0 eq)

-

Alkyl Halide (1.2 eq)

-

Sodium Hydroxide (NaOH), 20% aq.[1] solution (2.0 eq)

-

Tetrabutylammonium Bromide (TBAB) (0.05 eq)

-

Toluene or DCM (Solvent)

Methodology:

-

Dissolve the phenol in Toluene.

-

Add the 20% NaOH solution and TBAB.

-

Heat to

with rapid stirring (emulsion formation is critical). -

Separate layers; wash organic layer with water and brine.

Workflow Visualization

Figure 2: Operational workflow for Protocol A (Acetonitrile Reflux).

Troubleshooting & Quality Control

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation | Ensure the 30-min stir step with |

| Starting Material Remains | Steric hindrance of electrophile | Switch solvent to DMF and increase temp to |

| C-Alkylated By-product | Solvent too protic or temp too high | Ensure solvent is anhydrous. Do not exceed |

| Emulsion during Workup | Phenoxide acting as surfactant | Add solid NaCl to saturate the aqueous layer; filter through Celite if necessary. |

Validation Metrics:

-

1H NMR: Disappearance of the phenolic -OH singlet (typically

5.0–6.0 ppm). Appearance of ether protons (e.g., -OCH3 singlet at -

TLC: The product will be significantly less polar (higher

) than the starting phenol.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14851, 2-Chloro-4-methylphenol. Retrieved from [Link]

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical.

-

Organic Chemistry Portal. Williamson Ether Synthesis Mechanism and Conditions. Retrieved from [Link]

Sources

Scalable production methods for 1-(Benzyloxy)-2-chloro-4-methylbenzene

An Application Note for the Scalable Production of 1-(Benzyloxy)-2-chloro-4-methylbenzene

Abstract

This compound is a valuable chemical intermediate in the synthesis of pharmaceuticals and other high-value organic compounds. Its molecular structure, featuring a protected phenol and specific substitution pattern, makes it a versatile building block. However, transitioning its synthesis from laboratory scale to industrial production presents challenges in terms of yield, purity, cost-effectiveness, and safety. This document provides a comprehensive guide to a robust and scalable two-step synthetic process, designed for efficiency and high throughput. The protocols herein are grounded in established chemical principles and optimized for industrial application, emphasizing safety, process control, and high isomeric selectivity.

I. Overall Synthetic Strategy

The production of this compound is most effectively achieved through a two-step synthetic sequence starting from readily available commercial materials.

-

Step 1: Ortho-Chlorination of 4-Methylphenol (p-Cresol) : A selective chlorination of p-cresol is performed to produce the key intermediate, 2-chloro-4-methylphenol. The methodology is designed to maximize the yield of the desired ortho-isomer.

-

Step 2: Benzylation via Williamson Ether Synthesis : The synthesized 2-chloro-4-methylphenol is then benzylated using benzyl chloride under phase-transfer catalysis (PTC) conditions to yield the final product. This method is chosen for its scalability, milder reaction conditions, and operational simplicity compared to traditional methods requiring anhydrous solvents and stoichiometric strong bases like sodium hydride.[1][2]

The overall workflow is depicted below.

Caption: Overall workflow for the two-step synthesis of this compound.

II. Part 1: Scalable Synthesis of 2-Chloro-4-methylphenol

Principle and Mechanistic Insight

The synthesis of 2-chloro-4-methylphenol is achieved via the electrophilic aromatic substitution of 4-methylphenol (p-cresol). The hydroxyl and methyl groups are ortho-, para-directing activators. Since the para position is blocked by the methyl group, chlorination occurs primarily at the ortho positions. To achieve high selectivity for mono-chlorination at the 2-position and avoid the formation of di-chlorinated byproducts, a specific catalyst system is employed. A process utilizing a Lewis acid (e.g., AlCl₃ or FeCl₃) in combination with a diaryl sulphide (e.g., diphenyl sulfide) has been shown to provide high yields (>90%) and excellent isomeric selectivity.[3] The catalyst system modulates the reactivity of the chlorinating agent, favoring the desired substitution pathway.[3][4]

Experimental Protocol

Materials:

-

4-Methylphenol (p-cresol)

-

Anhydrous Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃)

-

Diphenyl sulfide

-

Sulfuryl chloride (SO₂Cl₂) or Chlorine (Cl₂) gas

-

Inert solvent (e.g., dichloromethane or o-dichlorobenzene)

-

Water, Brine

Procedure:

-

Reactor Setup: Charge a suitable glass-lined or corrosion-resistant reactor equipped with a mechanical stirrer, temperature probe, dropping funnel, and a scrubber system for acidic off-gases (HCl and SO₂).

-

Catalyst Charging: Under an inert nitrogen atmosphere, charge the reactor with 4-methylphenol and the chosen inert solvent. Agitate until all solids are dissolved.

-

Add the catalyst system components: anhydrous AlCl₃ (0.1–1.0% by weight) and diphenyl sulfide (0.1–1.0% by weight), based on the amount of 4-methylphenol.[3]

-

Reaction: Cool the mixture to 0–5°C using a chiller.

-

Slowly add sulfuryl chloride (1.0–1.1 molar equivalents) via the dropping funnel over 2-4 hours, ensuring the internal temperature is maintained below 10°C to maximize selectivity.[4]

-

After the addition is complete, allow the reaction to stir at room temperature and monitor its progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the consumption of 4-methylphenol is maximized (typically <0.5% remaining).[3]

-

Quenching and Work-up: Once the reaction is complete, cool the mixture again to 0-5°C and slowly quench by adding water.

-

Separate the organic layer. Wash the organic phase sequentially with water and then brine to remove residual catalyst and salts.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation: Remove the solvent under reduced pressure. The resulting crude 2-chloro-4-methylphenol can be purified by vacuum distillation or used directly in the next step if purity is sufficient (>97%).

Process Parameters & Data

| Parameter | Recommended Value | Rationale & Remarks |

| Reactant Ratio | 1.0 : 1.0-1.1 (p-cresol : SO₂Cl₂) | A slight excess of the chlorinating agent ensures complete conversion of the starting material.[4] |

| Catalyst Loading | 0.1-10% (w/w) Lewis Acid & Diaryl Sulphide | Low catalyst loading is effective and economical. Ensures high ortho-selectivity.[3] |

| Reaction Temperature | 0–10°C (Addition), Room Temp (Stirring) | Low temperature during addition minimizes side reactions and improves isomeric purity.[4] |

| Solvent | Dichloromethane or o-dichlorobenzene | An inert solvent facilitates heat transfer and handling. |

| Typical Yield | >90% | The catalyzed process is highly efficient and selective.[3] |

| Purity (Crude) | >97% | High crude purity is achievable, potentially allowing direct use in the subsequent step. |

Safety Precautions

-

4-Methylphenol (p-Cresol): Toxic and corrosive. Avoid skin contact and inhalation.

-

Sulfuryl Chloride: Highly corrosive and reacts violently with water. It is a lachrymator. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Aluminum Chloride (Anhydrous): Reacts violently with water. The reaction is highly exothermic.

-

Off-gassing: The reaction generates significant amounts of HCl and SO₂ gas, which are toxic and corrosive. The reactor must be vented through an appropriate caustic scrubber.

III. Part 2: Scalable Benzylation via Phase-Transfer Catalysis

Principle and Mechanistic Insight

The final step is a Williamson ether synthesis, a classic S_N2 reaction where the nucleophilic phenoxide ion attacks the electrophilic benzylic carbon of benzyl chloride, displacing the chloride leaving group.[5][6] For scalable production, performing this reaction under phase-transfer catalysis (PTC) is highly advantageous.[1][7]

In this system, the 2-chloro-4-methylphenol is dissolved in a water-immiscible organic solvent (e.g., toluene). An aqueous solution of a strong base (e.g., sodium hydroxide) deprotonates the phenol at the interface, forming the sodium phenoxide. A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), forms an ion pair with the phenoxide anion. This lipophilic ion pair is soluble in the organic phase, where it can readily react with the benzyl chloride.[1] This technique obviates the need for expensive, anhydrous polar aprotic solvents (like DMF or THF) and hazardous reagents like sodium hydride.[2][8]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Using 1-(Benzyloxy)-2-chloro-4-methylbenzene as a synthetic intermediate

Application Note: Strategic Utilization of 1-(Benzyloxy)-2-chloro-4-methylbenzene in Medicinal Chemistry

Executive Summary & Strategic Value

This compound (CAS: 1065074-77-2 / 2379321-72-7) is a high-value "masked" scaffold used in the synthesis of biaryl ethers, heterocycles, and complex pharmaceutical intermediates.

Its strategic value lies in its orthogonal functionality :

-

The Benzyl Ether (OBn): Acts as a robust protecting group for the phenol, stable against basic, nucleophilic, and oxidative conditions (e.g., lithiation, Suzuki coupling).

-

The Aryl Chloride (Cl): A handle for transition-metal-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig). While less reactive than bromides, its stability allows for selective functionalization of other halogens first, or cost-effective coupling using modern ligand systems.

-

The Methyl Group (Me): A latent handle for benzylic oxidation to aldehydes or acids, enabling scaffold diversification.

This guide provides validated protocols for synthesizing this intermediate, coupling it via the chloride handle, and selectively deprotecting it.

Synthesis of the Intermediate (The "Make")

Before utilizing the intermediate, it is often synthesized from the commercially available 2-chloro-4-methylphenol (2-chloro-p-cresol).

Protocol: Williamson Ether Synthesis

-

Objective: Protection of the phenol as a benzyl ether.[1]

-

Scale: 10.0 g (Typical lab scale).

| Reagent | Equiv.[2][3][4] | Amount | Role |

| 2-Chloro-4-methylphenol | 1.0 | 10.0 g | Substrate |

| Benzyl Bromide (BnBr) | 1.2 | 14.4 g | Electrophile |

| Potassium Carbonate ( | 2.0 | 19.4 g | Base |

| DMF (N,N-Dimethylformamide) | - | 100 mL | Solvent |

Step-by-Step Procedure:

-

Dissolution: Charge a 250 mL round-bottom flask with 2-chloro-4-methylphenol and anhydrous DMF. Stir until dissolved.

-

Base Addition: Add

in a single portion. The suspension may warm slightly. -

Alkylation: Add Benzyl Bromide dropwise over 10 minutes via a syringe or addition funnel.

-

Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (Hexanes/EtOAc 9:1). The starting phenol (

) should disappear, replaced by the ether product ( -

Workup: Cool to room temperature. Pour the mixture into 500 mL of ice water/brine (1:1). The product will precipitate or form an oil. Extract with Ethyl Acetate (

mL). -

Purification: Wash combined organics with water (

) to remove DMF, then brine. Dry over -

Yield: Typically 90–95% as a pale yellow oil or low-melting solid.

Application I: Suzuki-Miyaura Cross-Coupling (The "Modify")

The most critical application of this intermediate is using the Chlorine atom to form C-C bonds. Aryl chlorides are notoriously sluggish compared to bromides. Standard

Expert Insight: To couple this sterically crowded (ortho-substituted) and electronically neutral chloride, you must use electron-rich, bulky phosphine ligands (Buchwald Ligands) or Pd-NHC complexes.

Protocol: Coupling with Phenylboronic Acid

| Reagent | Equiv.[2][4][5] | Role |

| This compound | 1.0 | Electrophile |

| Aryl Boronic Acid | 1.5 | Nucleophile |

| 0.02 (2 mol%) | Catalyst Precursor | |

| SPhos (or XPhos) | 0.04 (4 mol%) | Ligand |

| 3.0 | Base | |

| Toluene / Water (10:1) | - | Solvent System |

Step-by-Step Procedure:

-

Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen. Oxygen is the enemy of this catalytic cycle.

-

Catalyst Pre-formation: Add

and SPhos to the vial. Add 1 mL of Toluene and stir for 5 mins at RT to generate the active -

Substrate Addition: Add the aryl chloride substrate, boronic acid, and solid

. -

Solvent: Add the remaining Toluene and Water (degassed).

-

Reaction: Seal the vial and heat to 100°C for 12–18 hours.

-

Note: If conversion is low after 12h, add 1 mol% more catalyst/ligand.

-

-

Workup: Filter through a Celite pad to remove Palladium black. Wash with EtOAc.[1][4] Concentrate and purify via silica gel chromatography.

Application II: Regioselective Deprotection (The "Reveal")

After coupling, you often need to remove the Benzyl group to reveal the phenol. The choice of method depends entirely on whether you have retained the Chlorine atom (e.g., if you modified the Methyl group instead of the Chloride).

Scenario A: Post-Coupling (Chlorine is gone)

If you have already reacted the Cl to form a biaryl, use standard Hydrogenolysis.

-

Conditions:

(1 atm), 10% Pd/C, Ethanol, RT. -

Result: Clean removal of Benzyl group.

Scenario B: Pre-Coupling (Chlorine must be preserved)

If you need to deprotect the phenol without removing the Chlorine (dehalogenation), DO NOT use Pd/C + H2 . The chlorine will be stripped off.

Protocol: Boron Trichloride (

| Reagent | Equiv.[2][4] | Conditions |

| Substrate | 1.0 | Dissolved in dry DCM |

| 1.5–2.0 | -78°C to 0°C | |

| Pentamethylbenzene | 2.0 | Cation Scavenger (Optional but recommended) |

Step-by-Step Procedure:

-

Cool the substrate solution in DCM to -78°C (Dry Ice/Acetone bath).

-

Add

dropwise. -

Stir at -78°C for 1 hour, then slowly warm to 0°C.

-

Quench with Methanol (exothermic!).

-

Result: The Benzyl group is cleaved; the Aryl Chloride remains intact.

Visualized Workflows (Graphviz/DOT)

Diagram 1: The Synthetic Workflow

This diagram illustrates the lifecycle of the intermediate from synthesis to drug candidate.

Caption: Linear synthetic workflow transforming the cresol precursor into a biaryl drug scaffold.

Diagram 2: Deprotection Decision Tree

A logic guide for selecting the correct deprotection method to avoid side reactions.

Caption: Decision matrix for selecting deprotection conditions based on the presence of aryl halides.

References & Authority

-

Synthesis of Benzyl Ethers:

-

Greene's Protective Groups in Organic Synthesis. The definitive guide on stability and removal of benzyl ethers.

-

Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.

-

-

Suzuki Coupling of Aryl Chlorides:

-

Buchwald, S. L., et al. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure." J. Am. Chem. Soc. 2005, 127, 4685. Validates the use of SPhos/XPhos for hindered chlorides.

-

-

Selective Deprotection (Lewis Acid):

-

Compound Data:

-

PubChem CID: 54378904 (Analogous structure verification).

-

Sources

- 1. Benzyl Ethers [organic-chemistry.org]

- 2. rsc.org [rsc.org]

- 3. vibrantpharma.com [vibrantpharma.com]

- 4. orgsyn.org [orgsyn.org]

- 5. Substrate switchable Suzuki–Miyaura coupling for benzyl ester vs. benzyl halide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Greener Pathways for the Synthesis of 1-(Benzyloxy)-2-chloro-4-methylbenzene: Application Notes and Protocols

Abstract

The synthesis of aryl benzyl ethers, such as 1-(benzyloxy)-2-chloro-4-methylbenzene, is a fundamental transformation in organic chemistry, with applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Traditional methods often rely on the century-old Williamson ether synthesis, which, while effective, frequently employs hazardous solvents, harsh bases, and energy-intensive conditions. This guide provides detailed application notes and protocols for green chemistry approaches to the synthesis of this compound, focusing on enhancing safety, reducing waste, and improving energy efficiency. We will explore methodologies including Phase-Transfer Catalysis (PTC) and Microwave-Assisted Organic Synthesis (MAOS), offering researchers and process chemists viable, sustainable alternatives to conventional practices.

Introduction: Re-evaluating a Classic Transformation

The target molecule, this compound, is synthesized via the O-benzylation of 2-chloro-4-methylphenol. This reaction is a specific example of the Williamson ether synthesis, a robust and widely used SN2 reaction between an alkoxide (or phenoxide) and an alkyl halide.[1][2][3]

Conventional Approach (A Critical Review):

The traditional method involves deprotonating 2-chloro-4-methylphenol with a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.[1][4] This is followed by the addition of benzyl chloride and heating for several hours.

-

Drawbacks:

-

Hazardous Solvents: DMF is a reproductive toxin, and acetone is highly flammable.

-

Harsh Reagents: Sodium hydride is highly reactive and pyrophoric, requiring strictly anhydrous conditions.[4]

-

Energy Consumption: Long reaction times at elevated temperatures lead to high energy consumption.[5]

-

Waste Generation: The use of stoichiometric bases and organic solvents generates significant waste (high E-Factor).

-

In alignment with the 12 Principles of Green Chemistry, there is a compelling need to develop cleaner, more efficient, and safer synthetic routes.[6] This guide details two such proven green alternatives.

Green Synthesis Protocol I: Phase-Transfer Catalysis (PTC)

The PTC approach elegantly solves the problem of mutual insolubility of an aqueous inorganic base and an organic substrate. A phase-transfer catalyst, typically a quaternary ammonium salt, transports the phenoxide anion from the aqueous phase to the organic phase, where it can react with the benzyl chloride.[7] This method can often be performed under milder conditions and avoids the use of hazardous anhydrous solvents and flammable, pyrophoric bases.

Principle of Operation

The reaction proceeds by generating the 2-chloro-4-methylphenoxide ion in an aqueous solution of a base like NaOH. The quaternary ammonium cation (Q⁺) from the catalyst pairs with the phenoxide anion (ArO⁻), forming an ion pair [Q⁺ArO⁻] that is soluble in the organic phase. This ion pair then reacts with benzyl chloride to form the desired ether and [Q⁺Cl⁻]. The catalyst is then regenerated by exchanging the chloride for a hydroxide from the aqueous phase, allowing the catalytic cycle to continue.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity (10 mmol scale) | Notes |

| 2-Chloro-4-methylphenol | C₇H₇ClO | 142.58 | 1.43 g (10.0 mmol) | Starting material |

| Benzyl Chloride | C₇H₇Cl | 126.58 | 1.39 g, 1.27 mL (11.0 mmol) | Alkylating agent, lachrymator - handle in fume hood |

| Sodium Hydroxide (NaOH) | NaOH | 40.00 | 0.80 g (20.0 mmol) | Base |

| Tetrabutylammonium Bromide (TBAB) | (C₄H₉)₄NBr | 322.37 | 0.16 g (0.5 mmol, 5 mol%) | Phase-Transfer Catalyst |

| Toluene | C₇H₈ | 92.14 | 20 mL | Organic Solvent |

| Deionized Water | H₂O | 18.02 | 20 mL | Aqueous Phase |

Step-by-Step Procedure:

-

Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-4-methylphenol (1.43 g, 10.0 mmol), toluene (20 mL), and tetrabutylammonium bromide (0.16 g, 0.5 mmol).

-

Base Addition: In a separate beaker, dissolve sodium hydroxide (0.80 g, 20.0 mmol) in deionized water (20 mL). Add this aqueous solution to the reaction flask.

-

Reaction Initiation: Add benzyl chloride (1.27 mL, 11.0 mmol) to the biphasic mixture.

-

Heating and Monitoring: Heat the mixture to 80-90 °C with vigorous stirring to ensure efficient mixing of the two phases. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with toluene (2 x 15 mL).

-

Combine all organic layers and wash with water (20 mL), followed by brine (20 mL).

-

-

Purification and Characterization:

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude oil can be purified by column chromatography on silica gel if necessary, though this PTC method often yields a product of high purity.

-

Characterize the final product, this compound, by ¹H NMR, ¹³C NMR, and MS to confirm its structure and purity.

-

Workflow Diagram

Green Synthesis Protocol II: Microwave-Assisted Organic Synthesis (MAOS)

Microwave irradiation has emerged as a powerful tool in green chemistry, dramatically accelerating reaction rates and often leading to higher yields with improved purity.[8][9][10] For the Williamson ether synthesis, microwave energy efficiently heats the polar reactants and solvents, leading to completion in minutes rather than hours.[5][8] This protocol can be performed under solvent-free conditions, further enhancing its green credentials.

Principle of Operation

Microwave energy interacts with polar molecules, causing rapid rotation and generating heat dielectrically. In this synthesis, the polar phenoxide intermediate and any polar solvent or solid support absorb microwave energy efficiently, leading to rapid, uniform heating throughout the reaction medium. This circumvents the slow and often inefficient heat transfer of conventional oil baths, drastically reducing reaction times.[10]

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity (5 mmol scale) | Notes |

| 2-Chloro-4-methylphenol | C₇H₇ClO | 142.58 | 0.71 g (5.0 mmol) | Starting material |

| Benzyl Chloride | C₇H₇Cl | 126.58 | 0.70 g, 0.64 mL (5.5 mmol) | Alkylating agent, handle in fume hood |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.04 g (7.5 mmol) | Mild solid base, finely powdered |

| Alumina (Al₂O₃), neutral | Al₂O₃ | 101.96 | ~2.0 g | Solid support (optional, for solvent-free) |

Step-by-Step Procedure:

-

Preparation (Solvent-Free):

-

In a mortar, grind 2-chloro-4-methylphenol (0.71 g, 5.0 mmol) and finely powdered potassium carbonate (1.04 g, 7.5 mmol) into a homogeneous powder.

-

Add benzyl chloride (0.64 mL, 5.5 mmol) and continue to mix until a paste is formed.

-

Alternative: Adsorb the liquid reactants onto a solid support like neutral alumina for easier handling.

-

-

Microwave Irradiation:

-

Transfer the mixture to a 10 mL microwave reaction vessel equipped with a small magnetic stir bar.

-

Seal the vessel and place it in a scientific microwave reactor.

-

Irradiate the mixture at 120-150 °C for 5-10 minutes. Set the power to maintain the target temperature (e.g., 150-300 W). Caution: R&D must be performed to optimize time and temperature for specific equipment.

-

-

Work-up:

-

Allow the vessel to cool to a safe temperature (<50 °C) before opening.

-

Add ethyl acetate (20 mL) to the solid residue and stir well.

-

Filter the mixture to remove the inorganic salts (K₂CO₃, KCl) and any solid support.

-

Wash the solids with additional ethyl acetate (2 x 10 mL).

-

-

Purification and Characterization:

-

Combine the organic filtrates and concentrate under reduced pressure.

-

The crude product is often of high purity. If required, it can be passed through a short plug of silica gel, eluting with ethyl acetate/hexane.

-

Confirm the product identity and purity using standard analytical techniques (NMR, MS, IR).

-

Workflow Diagram

Comparative Analysis

The green chemistry approaches offer significant advantages over the conventional method. The following table provides a semi-quantitative comparison based on key green chemistry metrics.

| Parameter | Conventional Method | Phase-Transfer Catalysis (PTC) | Microwave-Assisted (MAOS) |

| Solvent | DMF, Acetone (Hazardous, Volatile) | Toluene/Water (Biphasic, Recyclable) | Solvent-free or minimal high-boiling solvent |

| Base | NaH (Pyrophoric), K₂CO₃ (Stoichiometric) | NaOH (Aqueous, Inexpensive) | K₂CO₃ (Solid, Mild) |

| Energy Input | High (Prolonged heating: 4-12 h) | Moderate (Heating: 2-4 h) | Low (Rapid heating: 5-15 min) |

| Reaction Time | Long (Hours) | Moderate (Hours) | Very Short (Minutes) |

| Safety | Low (Flammable solvents, pyrophoric base) | High (Aqueous base, no pyrophorics) | High (Contained system, no flammable solvents) |

| Waste | High (Solvent waste, neutralized base) | Moderate (Aqueous waste, recyclable catalyst) | Low (Minimal salts, no solvent waste) |

| Atom Economy | Moderate | Good | Excellent |

Conclusion and Future Outlook

Both Phase-Transfer Catalysis and Microwave-Assisted Organic Synthesis present compelling, green, and efficient alternatives for the synthesis of this compound. The PTC method is highly scalable and uses inexpensive reagents, making it suitable for industrial applications. The MAOS approach offers unparalleled speed and efficiency, aligning perfectly with the goals of rapid synthesis and process intensification in a research and development setting.

By adopting these methodologies, researchers and drug development professionals can significantly reduce the environmental footprint of their synthetic activities, enhance laboratory safety, and often improve overall process efficiency. Future work could explore the use of even greener, bio-based solvents, continuous flow reactors coupled with microwave heating, or the development of recyclable solid-supported catalysts to further advance the sustainability of this important chemical transformation.

References

-

Peng, Y., & Song, G. (2002). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. Green Chemistry, 4(4), 349-351. [Link][11]

-

Peng, Y., & Song, G. (2002). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. Green Chemistry, 4(4), 349-351. [Link][5]

-

Peng, Y., & Song, G. (2002). Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts. ResearchGate. [Link]

-

Török, B., et al. (2003). Microwave-Assisted Alkylation of Phenols by Quaternary Onium Salts. Letters in Organic Chemistry, 1(2), 159-162. [Link][12]

-

Naik, S., et al. (2014). Etherification of Phenols Catalyzed by Solid-Liquid Phase Transfer Catalyst PEG400 Without Solvent. ResearchGate. [Link]

-

ResearchGate. Microwave assisted benzoylation of phenol and substituted phenols by benzoic acid. [Link]

-

Devasthali, S., et al. (2025). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Current Microwave Chemistry. [Link][8]

-

University of Central Arkansas. The Williamson Ether Synthesis. [Link]

-

Slimi, H., et al. (2024). Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent. ACS Omega. [Link]

-

Das, B., et al. (2003). A new eco-friendly catalyst for the solvent-free benzylation and tert-butylation of phenols and naphthols with alcohols under microwave irradiation. Journal of Chemical Research. [Link]

-

Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link][2]

-

Wang, C., et al. (2015). Catalytic cleavage of C–O linkages in benzyl phenyl ether assisted by microwave heating. RSC Advances, 5(118), 97368-97374. [Link]

-

Williamson Ether Synthesis Lab Handout. Williamson Ether Synthesis. [Link][3]

-

Kuwano, R., & Kusano, H. (2008). Benzyl Protection of Phenols under Neutral Conditions: Palladium-Catalyzed Benzylations of Phenols. Organic Letters, 10(9), 1795-1798. [Link]

-

Massah, A. R., et al. (2007). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Synthetic Communications, 37(11), 1807-1815. [Link]

-

Hamzah, N. A., et al. (2022). Microwave-assisted chemistry: parametric optimization for catalytic degradation of lignin model compounds in imidazolium-based ILs. ResearchGate. [Link]

-

Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

-

Devasthali, S., et al. (2025). Microwave Assisted Williamson Synthesis: A Green Approach Towards the Preparation of Ethers. Current Microwave Chemistry. [Link][9]

-

Sharma, P. K., et al. (2021). Microwave assisted organic synthesis (MAOS). International Journal of Chemical Science, 3(1), 22-29. [Link][10]

-

Mergel, A., et al. (2023). Green Chemistry. I.R.I.S.[Link][6]

-

Organic Syntheses. α-PHENYL-α-ETHYLSUCCINONITRILE. [Link]

-

ResearchGate. New Selective O-Debenzylation of Phenol with Mg/MeOH. [Link]

-

Supporting Information. General procedure A. [Link]

- Google Patents. CN101054338A - Method for synthesizing 1-chloro-4-methyl-benzene.

-

ResearchGate. Synthesis and characterization of benzyl and benzoyl substituted oxime-phosphazenes. [Link]

-

Liu, Z.-L., et al. (2007). 1-Benzyloxy-4-chlorobenzene. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 3), o1430. [Link]

-

Rao, S. S., Reddy, C. V. R., & Dubey, P. K. (2013). A facile and green synthesis of N-substituted-2-chlorobenzimidazoles. Der Pharma Chemica, 5(6), 69-72. [Link][13]

-

Yelken, G., & Gökçe, A. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(1), 227-236. [Link]

-

PubChem. 1-Chloro-4-(chloromethyl)benzene. [Link]

-

ResearchGate. Synthesis of 1-Alkyl-2-chloromethylbenzimidazole Under Green Conditions. [Link]

-

LookChem. 1-chloro-4-methylbenzene. [Link]

-

ChemRxiv. Synthesis and styrene copolymerization of benzyloxy, methylphenyl, acetoxy, acetyl, cyano, and amino ring-substituted 2-methoxyethyl phenylcyanoacrylates. [Link]

Sources

- 1. jk-sci.com [jk-sci.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. iris.uniroma1.it [iris.uniroma1.it]

- 7. cactus.utahtech.edu [cactus.utahtech.edu]

- 8. benthamscience.com [benthamscience.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. chemicaljournals.com [chemicaljournals.com]

- 11. Combined microwave and ultrasound assisted Williamson ether synthesis in the absence of phase-transfer catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. Microwave-Assisted Alkylation of Phenols by Quaternary Onium Salt...: Ingenta Connect [ingentaconnect.com]

- 13. derpharmachemica.com [derpharmachemica.com]

Advanced Application Note: Handling, Storage, and Stabilization of Light-Sensitive Benzyl Ethers

Core Directive & Scientific Rationale

Benzyl ethers—widely used as protecting groups in carbohydrate and alkaloid synthesis—possess a latent instability often underestimated in routine laboratory practice.[1][2] While simple benzyl ethers (

This guide moves beyond generic "store in a cool, dark place" advice. It dissects the radical-mediated mechanism of degradation to provide a causal link between specific handling errors and compound failure.[1][2] By following these protocols, you ensure the structural integrity of your intermediates and the safety of your laboratory personnel.

Mechanistic Insight: Why Benzyl Ethers Degrade[1][3]

To handle these compounds effectively, one must understand the failure mode. The degradation is not merely a thermal process but a photo-initiated radical chain reaction .[1][2]

The Photo-Oxidation Cascade

-

Initiation: Exposure to UV or visible light (blue/green spectrum) excites the aromatic ring or trace impurities (sensitizers), generating a benzylic radical.[2] In electron-rich ethers (PMB), the radical is stabilized by the methoxy group, lowering the activation energy for hydrogen abstraction.

-

Propagation: The benzylic radical reacts with molecular oxygen (

) to form a peroxy radical, which abstracts a hydrogen from another ether molecule.[2] -

Termination/Decomposition: This results in the accumulation of hydroperoxides .[1][2] These unstable intermediates decompose into benzaldehydes (detectable by an almond-like odor) and alcohols, or concentrate to explosive levels.[2]

Diagram 1: Photo-Oxidative Degradation Pathway

Visualizing the radical mechanism to justify inert storage.

Figure 1: The auto-oxidation cascade.[2] Note that light acts as the initiator, but oxygen propagates the cycle. Effective storage must address both factors.

Protocol Part 1: Material Qualification (The "Trust" Pillar)

Before using a stored benzyl ether, you must validate its integrity.[2] Relying on a label date is insufficient due to the variable nature of light exposure.[1][2]

Self-Validating System: The Peroxide Test

Warning: Never distill or concentrate a benzyl ether without this test.[2]

Quantitative Ferrous Thiocyanate Protocol

This method is superior to starch-iodide paper for detecting low-level peroxides (1–10 ppm).[2]

-

Reagent Preparation:

-

Testing:

-

Interpretation:

Data Table 1: Peroxide Safety Thresholds

| Peroxide Concentration (ppm) | Status | Allowed Action | Required Protocol |

| < 10 ppm | Safe | Distillation, Heating, Storage | Standard Inert Storage |

| 10 – 50 ppm | Caution | Use as-is for reactions; NO Distillation | Chromatographic Purification |

| > 50 ppm | Danger | DO NOT OPEN if crystals present | Contact Safety Officer; Neutralize |

Protocol Part 2: Handling & Synthesis

Causality-Driven Handling

Since electron-rich benzyl ethers (PMB) can undergo oxidative cleavage in the presence of DDQ and light [1], incidental exposure to ambient light during routine handling can initiate "background" degradation.[2]

-

Vessel Selection:

-

Atmosphere Control:

-

Sparge all reaction solvents with Nitrogen (

) or Argon ( -

Why? Removing dissolved

breaks the propagation step of the radical mechanism (See Fig 1).

-

-

Transfer:

Protocol Part 3: Storage & Preservation

Long-term stability requires a multi-barrier approach.

The "Double-Block" Storage System

-

Primary Barrier (Chemical): Add a radical scavenger if compatible with downstream chemistry.[1][2]

-

Secondary Barrier (Physical):

Diagram 2: Decision Workflow for Storage

A logic gate for determining the correct storage protocol based on compound type.

Figure 2: Decision matrix for storage. Electron-rich ethers require active management (refrigeration + inert gas) to prevent degradation.[2]

Protocol Part 4: Remediation (Peroxide Removal)

If your material tests positive for peroxides (Pink/Red in Ferrous Thiocyanate test), use the Adsorption Method . This is safer than distillation.[1][2][3]

Activated Alumina Protocol

-

Column Setup: Pack a glass column with Basic Activated Alumina (Brockmann Grade I).[1][2] Use approximately 5 g of alumina per 100 mL of ether.[1][2]

-

Elution: Pass the ether through the column under gravity or slight nitrogen pressure.[1][2]

-

Mechanism: The polar hydroperoxides bind irreversibly to the alumina surface, while the non-polar benzyl ether elutes.

-

Re-Validation: Retest the eluate with Ferrous Thiocyanate. It should be colorless.

References

-

ACS Publications. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link][2][4]

-

Royal Society of Chemistry. Mechanism of the oxidation of benzylic ethers photosensitized by a 2,4,6-triphenylpyrylium salt. [Link]

-

University of Notre Dame Risk Management. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]

Sources

Application Note & Protocols: Strategic Solvent Selection for Reactions Involving 1-(Benzyloxy)-2-chloro-4-methylbenzene

Introduction

1-(Benzyloxy)-2-chloro-4-methylbenzene is a versatile synthetic intermediate characterized by a protected phenol, an aryl chloride, and a methyl-substituted aromatic ring. The judicious selection of a reaction solvent is paramount to achieving optimal outcomes in transformations involving this molecule. The solvent not only dictates the solubility of reactants and reagents but also profoundly influences reaction kinetics, pathway selection, and ultimately, the yield and purity of the desired product. This document provides a comprehensive guide to solvent selection for several key classes of reactions involving this compound, grounded in mechanistic principles and supported by detailed experimental protocols.

Physicochemical Properties and Solubility Profile

Understanding the inherent properties of this compound is the cornerstone of rational solvent selection.

-

Structure: The molecule possesses both polar (ether linkage, chloro group) and non-polar (benzene rings, methyl group) regions, rendering it soluble in a wide range of common organic solvents.

-

Solubility: While highly soluble in non-polar aromatic solvents like toluene and ethereal solvents such as tetrahydrofuran (THF) and 1,4-dioxane, its solubility in highly polar or protic solvents like water and lower alcohols is limited.

-

Stability: The benzyl ether protecting group is generally robust but can be susceptible to cleavage under harsh acidic or reductive conditions. The aryl-chloride bond is relatively inert to nucleophilic attack unless activated, but it is an excellent handle for transition-metal-catalyzed cross-coupling reactions.

A summary of suitable solvents and their relevant properties is presented below.

| Solvent | Boiling Point (°C) | Dielectric Constant (ε) | Polarity | Type | Key Considerations |

| Toluene | 111 | 2.4 | Non-polar | Aprotic | Excellent for dissolving non-polar reactants; allows for higher reaction temperatures. |

| 1,4-Dioxane | 101 | 2.2 | Non-polar | Aprotic, Ethereal | Good general-purpose solvent for cross-coupling; often used with aqueous bases.[1][2][3] |

| Tetrahydrofuran (THF) | 66 | 7.6 | Polar | Aprotic, Ethereal | Lower boiling point, suitable for reactions at moderate temperatures.[1][4] |

| N,N-Dimethylformamide (DMF) | 153 | 36.7 | Polar | Aprotic | High boiling point and polarity can aid in dissolving inorganic salts and accelerating SNAr reactions.[1][5] |

| Dimethyl Sulfoxide (DMSO) | 189 | 46.7 | Polar | Aprotic | Highly polar, excellent for SNAr reactions by stabilizing charged intermediates.[1][5][6] |

| Ethanol (EtOH) | 78 | 24.6 | Polar | Protic | Can participate in reactions (e.g., as a nucleophile or reducing agent source); often used in hydrogenolysis.[7][8] |

| 2-Methyltetrahydrofuran (2-MeTHF) | 80 | 6.2 | Polar | Aprotic, Ethereal | A "greener" alternative to THF and dioxane with a useful temperature range.[2][9] |

Application 1: Palladium-Catalyzed Cross-Coupling Reactions

The chloro-substituent on the electron-rich benzene ring makes this compound an ideal substrate for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination.

Solvent Selection Logic for Cross-Coupling

The choice of solvent in these reactions is critical for several reasons:

-

Catalyst Activity: The solvent must solubilize the palladium catalyst, ligand, and substrate to ensure an efficient catalytic cycle.

-

Base Solubility: Many cross-coupling reactions employ inorganic bases (e.g., K₂CO₃, K₃PO₄), which have limited solubility in purely non-polar organic solvents.[10][11] The use of a co-solvent, often water, or a more polar solvent can be beneficial.[1][10]

-

Reaction Temperature: The desired reaction temperature will dictate the choice of a solvent with an appropriate boiling point. Aryl chlorides often require more forcing conditions (higher temperatures) than the corresponding bromides or iodides.[1][2]

Diagram: Decision Workflow for Cross-Coupling Solvent Selection

Caption: Decision tree for initial solvent selection in cross-coupling reactions.

Protocol: Suzuki-Miyaura Coupling

Objective: To synthesize 1-(benzyloxy)-4-methyl-2-phenylbenzene.

Materials:

-

This compound

-

Phenylboronic acid

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

-

Potassium Carbonate (K₂CO₃)

-

Toluene

-

Water (degassed)

Procedure:

-

To a reaction flask, add this compound (1.0 equiv), phenylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add Pd(PPh₃)₄ (0.03 equiv).

-

Add a degassed 4:1 mixture of Toluene:Water to achieve a substrate concentration of 0.2 M.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Rationale for Solvent Choice: The biphasic Toluene/Water system is a classic choice for Suzuki couplings.[10] Toluene effectively dissolves the organic substrate and catalyst, while water dissolves the inorganic base (K₂CO₃), facilitating the crucial transmetalation step.[1] The high boiling point of toluene allows for the necessary thermal energy to drive the reaction with the relatively unreactive aryl chloride.

Application 2: Nucleophilic Aromatic Substitution (SNAr)

While less reactive than rings bearing strong electron-withdrawing groups, the chloro-substituent on this compound can undergo nucleophilic aromatic substitution (SNAr) under appropriate conditions, particularly with strong nucleophiles at elevated temperatures.

Solvent Selection Logic for SNAr

The SNAr mechanism proceeds through a negatively charged intermediate (Meisenheimer complex).[12] The solvent's role is to:

-

Stabilize the Intermediate: Polar aprotic solvents are ideal as they can solvate cations while leaving the nucleophile relatively "bare" and reactive. They also stabilize the charged Meisenheimer complex, lowering the activation energy.[6]

-

Enable High Temperatures: SNAr reactions with unactivated or weakly activated aryl chlorides often require high temperatures to overcome the high activation barrier.[13] Solvents like DMSO and DMF are well-suited for this purpose.[5]

Protocol: O-Arylation with Phenol

Objective: To synthesize a diaryl ether via SNAr.

Materials:

-

This compound

-

Phenol

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

Procedure:

-

To a reaction flask, add phenol (1.2 equiv) and finely ground potassium carbonate (2.0 equiv) in DMSO.

-

Stir the mixture at room temperature for 15 minutes to form the potassium phenoxide.

-

Add this compound (1.0 equiv).

-

Heat the reaction mixture to 130-150 °C under an inert atmosphere.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into a large volume of cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Rationale for Solvent Choice: DMSO is a highly polar aprotic solvent that is excellent for SNAr reactions.[5][6] It effectively dissolves the potassium phenoxide nucleophile and stabilizes the negatively charged Meisenheimer complex formed during the reaction, thereby accelerating the substitution. Its high boiling point allows for the elevated temperatures needed to react the electron-rich aryl chloride.

Application 3: Deprotection of the Benzyl Ether

The removal of the benzyl protecting group is a common final step in a synthetic sequence. The most frequent method is catalytic hydrogenolysis.

Solvent Selection Logic for Hydrogenolysis

The solvent in catalytic hydrogenolysis must:

-

Dissolve the Substrate: The substrate must be soluble to access the catalyst surface.

-

Be Inert to Reduction: The solvent should not be reduced under the reaction conditions.

-

Not Poison the Catalyst: Certain solvents or impurities can inhibit the palladium catalyst.

Diagram: Experimental Workflow for Benzyl Ether Deprotection

Caption: Step-by-step workflow for catalytic hydrogenolysis.

Protocol: Catalytic Hydrogenolysis

Objective: To deprotect the benzyl ether to yield 2-chloro-4-methylphenol.

Materials:

-

This compound

-

Palladium on Carbon (Pd/C, 10 wt%)

-

Ethanol (EtOH) or Ethyl Acetate (EtOAc)

-

Hydrogen (H₂) gas

Procedure:

-

Dissolve this compound (1.0 equiv) in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add Pd/C (5-10 mol% by weight) to the solution under an inert atmosphere.

-

Evacuate the reaction flask and backfill with hydrogen gas (this can be done using a balloon of H₂ for atmospheric pressure reactions or a Parr hydrogenator for higher pressures). Repeat this cycle three times.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed. Note: Over-reduction leading to de-chlorination can occur, so careful monitoring is essential.

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield the crude product, which can be purified if necessary.

Rationale for Solvent Choice: Protic solvents like ethanol and methanol, or esters like ethyl acetate, are standard choices for hydrogenolysis.[8] They effectively dissolve the substrate and are inert under the reaction conditions. Toluene can also be used and may offer selectivity in some cases, for instance, by reducing the rate of dehalogenation.[7]

References

-

Suzuki reaction. Wikipedia. [Link]

-

Lei, P., et al. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Sustainable Chemistry & Engineering. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Tye, J. W., et al. (2005). Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction. Organic Process Research & Development. [Link]

-

How to approach choosing reaction conditions for Suzuki? Reddit r/Chempros. [Link]

-

Case Study: Solvent Selection for a Suzuki Reaction. Paul Murray Catalysis Consulting. [Link]

-

Benzyl Deprotection of Alcohols. J&K Scientific LLC. (2021). [Link]

-

How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights. [Link]

-

Buchwald–Hartwig amination. Wikipedia. [Link]

-

Lei, P., & Szostak, M. Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. [Link]

-

Aromatic Nucleophilic Substitution. Fisher Scientific. [Link]

-

Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Benzyl Ethers - Protecting Groups. Organic Chemistry Portal. [Link]

-

Benzyl Protection. Common Organic Chemistry. [Link]

-

Nucleophilic Aromatic Substitution. Chemistry LibreTexts. (2021). [Link]

-

Murto, J. (1966). Nucleophilic substitution. I. The kinetics of the reaction of 2, 4-dinitrochlorobenzene with hydroxide ion in water-dimethyl sulphoxide and water-dimethylformamide mixtures. Acta Chemica Scandinavica. [Link]

-

1-chloro-4-methylbenzene is not a good starting material for the preparation of 4-methylphenol. Vaia. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. reddit.com [reddit.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 5. Lab Reporter [fishersci.co.uk]

- 6. researchgate.net [researchgate.net]

- 7. jk-sci.com [jk-sci.com]

- 8. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]

- 9. par.nsf.gov [par.nsf.gov]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. vaia.com [vaia.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(Benzyloxy)-2-chloro-4-methylbenzene

Welcome to the technical support center for the synthesis of 1-(Benzyloxy)-2-chloro-4-methylbenzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic transformation. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to troubleshoot effectively and enhance your reaction yields.

Synthesis Overview: The Williamson Ether Synthesis

The preparation of this compound is most reliably achieved via the Williamson ether synthesis. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[1] In this specific application, a phenoxide ion, generated by deprotonating 2-chloro-4-methylphenol, acts as the nucleophile. It attacks the electrophilic benzylic carbon of a benzyl halide, displacing the halide leaving group to form the desired ether product.[2]

Reaction Scheme:

-

Step 1 (Deprotonation): 2-chloro-4-methylphenol is treated with a suitable base to form the potassium or sodium 2-chloro-4-methylphenoxide.

-

Step 2 (SN2 Attack): The phenoxide attacks the benzyl halide (e.g., benzyl chloride) to form the C-O ether bond.

Below is a diagram illustrating the core SN2 mechanism.

Caption: The SN2 mechanism for the synthesis of this compound.

Troubleshooting Guide: Common Yield-Related Issues

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?

A low yield is a systemic issue that can stem from several sources. The most effective way to diagnose the problem is to systematically evaluate the key reaction parameters. A logical troubleshooting workflow can help pinpoint the root cause.